BenchChemオンラインストアへようこそ!

N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine

Lipoxygenase inhibition Inflammation Enzymology

This >98% HPLC-pure N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine features a unique 2,3-dimethylphenyl substitution that confers superior metal-chelate stability and enzyme selectivity over unsubstituted phenyl analogs. Validated as a 15-LOX inhibitor with statistically significant performance vs. zileuton (p<0.05), a patent-proven vanadium(V) extraction reagent for flameless AAS, and a quantitatively characterized IMPDH2 inhibitor (Ki=240–440 nM). Its combined CCR5 antagonism and LOX/IMPDH2 inhibition make it an irreplaceable multi-target tool for inflammation, antiviral, and oncology research. Do not substitute with generic analogs.

Molecular Formula C17H17NO2
Molecular Weight 267.32 g/mol
CAS No. 69891-38-9
Cat. No. B1356080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cinnamoyl-N-(2,3-xylyl)hydroxylamine
CAS69891-38-9
Molecular FormulaC17H17NO2
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N(C(=O)C=CC2=CC=CC=C2)O)C
InChIInChI=1S/C17H17NO2/c1-13-7-6-10-16(14(13)2)18(20)17(19)12-11-15-8-4-3-5-9-15/h3-12,20H,1-2H3
InChIKeySLIQYZYALKWWAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine (CAS 69891-38-9) Procurement Guide: Compound Class and Core Specifications


N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine (CAS 69891-38-9, molecular formula C₁₇H₁₇NO₂, molecular weight 267.33 g/mol) is an N-aryl-substituted hydroxamic acid derivative characterized by a cinnamoyl (3-phenylpropenoyl) moiety on the nitrogen and a 2,3-xylyl (2,3-dimethylphenyl) substituent [1]. This compound belongs to the broader hydroxamic acid family, recognized for metal-chelating capacity via the hydroxamate functional group and for enzyme inhibitory activities including lipoxygenase and IMP dehydrogenase [2]. The compound is commercially available from multiple reputable chemical suppliers in purity grades ≥98% (HPLC), typically as a white to almost white crystalline powder with a reported melting point of 152 °C, and is stored at room temperature with protection from moisture and light .

N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine: Why Generic Analogs Cannot Substitute for This Specific Compound


Hydroxamic acid derivatives and N-aryl hydroxylamines are not functionally interchangeable across research and industrial applications. The specific 2,3-xylyl (dimethylphenyl) substitution pattern on this compound confers distinct steric and electronic properties that modulate metal-chelate stability, enzyme active site interactions, and analytical selectivity relative to unsubstituted phenyl analogs such as N-cinnamoyl-N-phenylhydroxylamine (CAS 7369-44-0) [1]. Furthermore, the presence of the cinnamoyl group distinguishes this compound from benzoyl-substituted hydroxamic acids and simpler alkyl derivatives, enabling distinct biological target profiles including lipoxygenase inhibition, IMP dehydrogenase inhibition, and CCR5 antagonism [2]. These structural features produce quantifiable differences in assay performance that generic substitution would invalidate.

N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine: Quantitative Differential Evidence vs. Comparators


15-Lipoxygenase (15-LOX) Inhibition: Comparative Potency Against Zileuton Control

N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine demonstrates statistically significant inhibitory activity against 15-lipoxygenase (15-LOX) enzyme. In a comparative assay, the compound's inhibition was evaluated against the clinically established 5-LOX inhibitor zileuton as a positive control, with statistical significance reported at p < 0.05 [1]. The 2,3-xylyl substitution provides enhanced enzyme interaction compared to unsubstituted phenyl analogs, which show different enzyme inhibition profiles [2].

Lipoxygenase inhibition Inflammation Enzymology

IMP Dehydrogenase 2 (IMPDH2) Inhibition: Validated Ki Values Across Substrate Conditions

N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine has been experimentally validated as an inhibitor of inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), with multiple Ki determinations across different substrate conditions. The compound exhibits Ki values of 240 nM, 430 nM, and 440 nM depending on assay substrate configuration [1]. This provides quantitative binding data that distinguishes this compound from other hydroxamic acids lacking published IMPDH2 inhibition profiles.

IMPDH inhibition Immunosuppression Antiviral Enzymology

Analytical Selectivity for Vanadium(V) Detection: Validated Chelation Performance

N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine is specifically claimed and validated in patent literature as a selective chelating reagent for the quantitative extraction and determination of vanadium(V) at ultramicro concentrations via flameless atomic absorption spectroscopy [1]. The compound's chelation performance is formally specified as a quality control parameter by commercial suppliers, with batch-specific suitability testing for vanadium analysis . This validated analytical application distinguishes it from structurally similar N-aryl hydroxamic acids lacking documented vanadium selectivity.

Analytical chemistry Metal chelation Spectroscopy Vanadium analysis

CCR5 Antagonism: Receptor-Level Activity Distinct from Lipoxygenase Inhibition

N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine has been identified through pharmacological screening as a CCR5 antagonist, with potential applications in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. This represents a mechanistically distinct activity from the compound's lipoxygenase and IMPDH inhibitory properties, demonstrating polypharmacology not observed in simpler hydroxamic acid analogs.

CCR5 antagonist HIV Chemokine receptor Autoimmune disease

Physicochemical Differentiation: Stability and Solubility Profile vs. Unsubstituted Analogs

N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine exhibits distinct physicochemical properties attributable to the 2,3-xylyl substitution. The compound demonstrates water insolubility with decomposition upon exposure to moisture , and has a well-characterized melting point of 152 °C with a density of 1.196 g/cm³ . These properties contrast with unsubstituted N-cinnamoyl-N-phenylhydroxylamine and simpler cinnamohydroxamic acids, which may exhibit different solubility and stability profiles.

Solubility Stability Physicochemical properties Formulation

N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine: Evidence-Backed Research and Industrial Application Scenarios


Lipoxygenase Inhibitor Screening and Inflammation Research

Based on validated 15-LOX inhibitory activity with statistically significant performance against the zileuton control (p < 0.05) [1], this compound is suited for enzyme inhibition studies in inflammation, asthma, and respiratory disease models. Researchers investigating the arachidonic acid cascade can utilize this compound as a structurally defined 15-LOX inhibitor with documented assay performance.

Analytical Chemistry: Trace Vanadium Determination in Biological Matrices

The compound's patent-validated selectivity for ultramicro vanadium(V) extraction and quantification via flameless atomic absorption spectroscopy [1], combined with commercial QC testing for vanadium analysis suitability [2], makes it a documented reagent for environmental and clinical analytical laboratories requiring validated trace metal detection in blood, tissue, or organ samples.

IMPDH2 Structure-Activity Relationship (SAR) and Drug Discovery

With experimentally determined Ki values of 240 nM, 430 nM, and 440 nM across different substrate conditions [1], this compound serves as a quantitatively characterized reference molecule for IMPDH2 inhibitor development. This is relevant for antiviral, immunosuppressive, and oncology drug discovery programs where IMPDH2 is a validated therapeutic target.

Multi-Target Pharmacology: CCR5 and Enzyme Inhibition Studies

The compound's demonstrated dual pharmacological profile—CCR5 antagonism [1] combined with 15-LOX inhibition [2] and IMPDH2 inhibition [3]—positions it as a tool compound for investigating polypharmacology in HIV, autoimmune disorders, and chronic inflammatory diseases where multi-target engagement may confer therapeutic advantage.

Quote Request

Request a Quote for N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.